1,5-Diacetoxypentane
Overview
Description
1,5-Diacetoxypentane, also known as 1,5-Pentanediol diacetate or Pentamethylene acetate, is a chemical compound with the molecular formula C9H16O4 . It has a molecular weight of 188.2209 .
Synthesis Analysis
The synthesis of this compound involves the acetylation of alcohols and phenols with Ac2O catalyzed by PS/GaCl3 complex . The reaction is monitored by TLC and GLC, and after completion, the catalyst is filtered off and the filtrate concentrated to afford the crude acetate product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 246.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.4±3.0 kJ/mol and a flash point of 114.1±21.0 °C . The index of refraction is 1.427, and it has a molar refractivity of 47.3±0.3 cm3 .Scientific Research Applications
Medicinal Chemistry Applications
- Analogues in Medicinal Chemistry : 1,5-Diacetoxypentane, as an analogue in medicinal chemistry, has been explored for its potential in treating neglected diseases such as Human African trypanosomiasis, malaria, and leishmaniasis. Research efforts have focused on developing new generations of diamidines for treating these infections (Porcheddu, Giacomelli, & De Luca, 2012).
Chemical Intermediate Applications
- Production and Application : this compound serves as an important chemical intermediate. It is used in the production of polyurethane, polyester, plastifiers, inks, paintings, and spices. The synthesis process and its wide applications are well-documented, underscoring its industrial importance (Hen Jun-hai, 2007).
Bio-Based Production
- Bio-Based Platform Chemical : The compound has garnered interest as a bio-based platform chemical, especially as a building block for bio-based polymers. Research in this area focuses on engineered producer strains and metabolic engineering approaches, particularly with microorganisms like Corynebacterium glutamicum or Escherichia coli (Kind & Wittmann, 2011).
Carbon Dioxide Absorption
- CO2 Absorption Properties : Studies on this compound have also examined its effectiveness in carbon dioxide absorption, showcasing its potential application in greenhouse gas control and environmental management (Azhgan, Farsi, & Eslamloueyan, 2016).
Alternative Fuel Research
- Diesel Engine Performance : Research has explored the use of pentanol, which can be derived from this compound, as an alternative fuel in diesel engines. This research aims to understand the emission characteristics and engine performance when using pentanol blends with diesel (Yilmaz & Atmanli, 2017).
Crystallography Studies
- X-ray Diffraction Analysis : The structure and properties of this compound derivatives have been studied through X-ray diffraction, contributing to the understanding of its molecular structure and potential applications in various fields (Pervova et al., 2010).
Pharmaceutical Formulations
- Comparative Studies in Dermatology : Pentane-1,5-diol, derived from this compound, has been compared with other diols for use in pharmaceutical formulations in dermatology, highlighting its efficacy, safety, and cost-effectiveness (Jacobsson Sundberg & Faergemann, 2008).
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
5-acetyloxypentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(10)12-6-4-3-5-7-13-9(2)11/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBVCVBCQOWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884345 | |
Record name | 1,5-Pentanediol, 1,5-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6963-44-6 | |
Record name | 1,5-Diacetoxypentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6963-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Diacetoxypentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanediol diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Pentanediol, 1,5-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Pentanediol, 1,5-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-1,5-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-DIACETOXYPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4MN8HY4EY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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